![molecular formula C18H16ClNO2 B4779950 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B4779950.png)
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde
Descripción general
Descripción
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde, also known as CPIC, is a synthetic compound that belongs to the class of indole-based cannabinoids. It was first synthesized in 2014 by researchers at the University of California, Irvine, and has since gained attention for its potential use in scientific research.
Mecanismo De Acción
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde binds to the CB1 receptor in a similar manner as other cannabinoids, leading to the activation of various signaling pathways in the brain. This activation can result in the modulation of neurotransmitter release, leading to changes in physiological processes such as pain perception and appetite regulation. This compound has also been found to have an allosteric modulatory effect on the CB1 receptor, meaning that it can enhance or inhibit the receptor's activity depending on the presence of other ligands.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to have analgesic effects, reducing pain perception in animal models. This compound has also been found to have an appetite-stimulating effect, increasing food intake in animal models. Additionally, this compound has been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for use in lab experiments. It is a synthetic compound, meaning that it can be easily synthesized and purified in large quantities. Additionally, this compound has a high affinity for the CB1 receptor, making it a useful tool for studying the receptor's function. However, this compound also has some limitations. It has a relatively short half-life, meaning that it may not be suitable for long-term studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde. One area of interest is the development of this compound analogs with improved pharmacological properties, such as longer half-lives or increased selectivity for the CB1 receptor. Additionally, this compound could be used to study the role of the CB1 receptor in various disease states, such as chronic pain or anxiety disorders. Finally, this compound could be used in conjunction with other compounds to study the interactions between the CB1 receptor and other signaling pathways in the brain.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the CB1 receptor, a receptor that is primarily found in the brain and is involved in various physiological processes such as pain perception, appetite regulation, and memory formation. This compound has been used to study the role of the CB1 receptor in these processes and has been found to have similar effects as other cannabinoids such as THC.
Propiedades
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-6-8-16(9-7-15)22-11-3-10-20-12-14(13-21)17-4-1-2-5-18(17)20/h1-2,4-9,12-13H,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEDMTHKTNIQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B4779868.png)
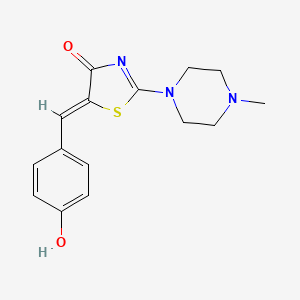
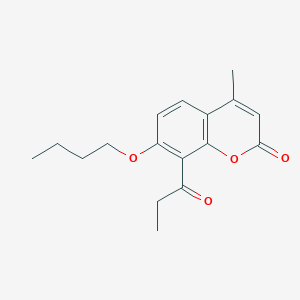
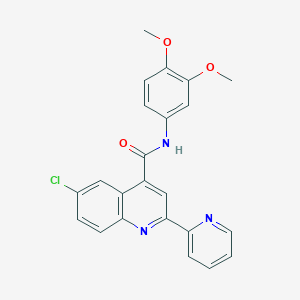
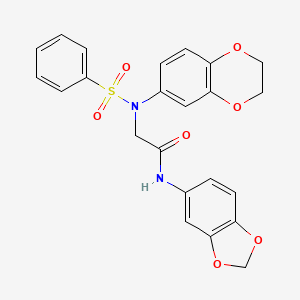
![1-allyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4779889.png)
![1-ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4779891.png)
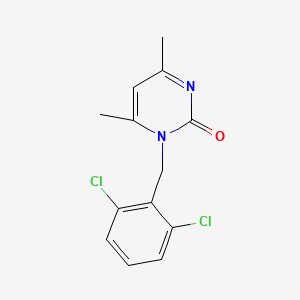
![6-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779902.png)
![methyl 7-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779906.png)
![butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4779913.png)
![4-{[3-(2-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4779922.png)
![2-({[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4779930.png)
![3-benzyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4779935.png)